molecular formula C19H18N2O2S B2726149 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide CAS No. 1226429-46-4

2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide

Cat. No.: B2726149
CAS No.: 1226429-46-4
M. Wt: 338.43
InChI Key: PTZSUQWXMOZBCO-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethylthio group attached to the benzamide moiety and a methoxy group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the quinoline ring using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting benzoyl chloride with an appropriate amine.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced through the reaction of the benzamide derivative with ethylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug that also has potential anticancer properties.

    Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.

    Quinacrine: An antimalarial and anticancer agent.

The uniqueness of this compound lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methoxyquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-24-16-10-5-4-8-14(16)19(22)20-15-9-6-7-13-11-12-17(23-2)21-18(13)15/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZSUQWXMOZBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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